molecular formula C10H9NO3S B1611919 (5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid CAS No. 403611-88-1

(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid

Cat. No.: B1611919
CAS No.: 403611-88-1
M. Wt: 223.25 g/mol
InChI Key: OCDDKCLHRXAOFF-UHFFFAOYSA-N
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Description

(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid is an organic compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol . This compound features a unique structure combining a thienyl group, an oxazole ring, and an acetic acid moiety, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thiophenecarboxylic acid with ethyl chloroacetate in the presence of a base to form an ester intermediate. This intermediate undergoes cyclization with an amine to form the oxazole ring, followed by hydrolysis to yield the final acetic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Esters or amides.

Mechanism of Action

The mechanism of action of (5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-4-phenyl-1,3-thiazol-5-yl)acetic acid
  • 2-(2-(Isoxazol-5-yl)-4-methylphenoxy)acetic acid
  • 2-(2-(Isoxazol-5-yl)phenoxy)acetic acid
  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
  • 2-(1,3-Oxazol-5-yl)benzoic acid

Uniqueness

(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid stands out due to its combination of a thienyl group and an oxazole ring, which is less common compared to other similar compounds. This unique structure provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6-7(5-9(12)13)11-10(14-6)8-3-2-4-15-8/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDDKCLHRXAOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585457
Record name [5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403611-88-1
Record name [5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-2-thien-2-yl-1,3-oxazol-4-yl)acetic acid
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